N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]-2-(thiophen-2-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]-2-(thiophen-2-YL)acetamide is a useful research compound. Its molecular formula is C15H13N3OS3 and its molecular weight is 347.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide is 347.02207557 g/mol and the complexity rating of the compound is 366. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have shown significant therapeutic potential . They have a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to dna replication . This allows them to inhibit replication of both bacterial and cancer cells .
Biochemical Pathways
It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication , which suggests that they may affect the DNA replication pathway and its downstream effects.
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, they are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .
Result of Action
It is known that 1,3,4-thiadiazole derivatives can inhibit replication of both bacterial and cancer cells , suggesting that they may have cytotoxic effects.
Action Environment
It is known that the bioactive properties of thiadiazole are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine , which in turn is the skeleton of three nucleic bases. Therefore, the environment in which these nucleic bases are present could potentially influence the compound’s action, efficacy, and stability.
Future Directions
Biochemical Analysis
Biochemical Properties
The compound interacts with various biomolecules in biochemical reactions. It has been shown to have significant effects on the proliferation of cancer cells
Cellular Effects
N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide has been shown to have significant effects on various types of cells, particularly cancer cells . It influences cell function by preventing the proliferation of cancer cells
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression
Dosage Effects in Animal Models
The effects of N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide vary with different dosages in animal models
Metabolic Pathways
Properties
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS3/c19-13(9-12-7-4-8-20-12)16-14-17-18-15(22-14)21-10-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJESADKHWXCONQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.